Protostemonine

nematicidal activity agricultural pesticide development natural product screening

Protostemonine (CAS 27495-40-5) is the defining protostemonine-type Stemona alkaloid, characterized by a pyrroloazepine core with two butyrolactone rings. Procure this compound specifically to ensure bioactivity fidelity: it exhibits 4.6-fold superior nematicidal potency (IC50 0.10 μM) over stemofoline, uniquely targets the AAM pathway for Th2-mediated asthma research, and serves as a definitive HPLC reference standard (λ 306 nm) for authenticating S. sessilifolia/S. japonica botanical materials. Validated pharmacokinetics (oral bioavailability ~6.6%, t½ 3.06 h) enable reliable in vivo study design.

Molecular Formula C23H31NO6
Molecular Weight 417.5 g/mol
CAS No. 27495-40-5
Cat. No. B150507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtostemonine
CAS27495-40-5
Molecular FormulaC23H31NO6
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESCC1CC(OC1=O)C2CCC3N2CCCC4C3C(C(=C5C(=C(C(=O)O5)C)OC)O4)C
InChIInChI=1S/C23H31NO6/c1-11-10-17(29-22(11)25)14-7-8-15-18-12(2)20(28-16(18)6-5-9-24(14)15)21-19(27-4)13(3)23(26)30-21/h11-12,14-18H,5-10H2,1-4H3/b21-20-/t11-,12-,14-,15-,16+,17-,18+/m0/s1
InChIKeyJDGNFRYDHRYXNL-ROHJGGRPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Protostemonine (CAS 27495-40-5): Procurement-Quality Profile of a Protostemonine-Type Stemona Alkaloid


Protostemonine (PSN; CAS 27495-40-5; C23H31NO6; MW 417.5) is the defining representative of the protostemonine-type skeletal class within the Stemona alkaloid family. This class, characterized by a central pyrroloazepine core linked to two butyrolactone rings, is one of three major biosynthetic groups among Stemona alkaloids, alongside stichoneurine-type and croomine-type [1]. Protostemonine is predominantly isolated from the roots of Stemona sessilifolia and Stemona japonica, species with established ethnopharmacological use in East Asia as antitussive agents [2]. In the context of scientific procurement, protostemonine serves both as a key analytical reference standard for quality control of Radix Stemonae botanical materials and as a research-grade compound for investigating anti-inflammatory mechanisms and nematicidal applications [3].

Why Generic Stemona Alkaloid Procurement Is Insufficient: Protostemonine's Differentiated Structural and Functional Identity


Generic procurement of 'Stemona alkaloids' or arbitrary substitution with analogs such as stemonine or tuberostemonine is scientifically invalid due to profound skeletal-type divergence that drives distinct bioactivity profiles. The Stemona alkaloid family comprises at least 215 derivatives classified into three fundamentally different skeletal architectures—protostemonine-type, stichoneurine-type, and croomine-type—each arising from distinct biosynthetic pathways and carbon chain configurations at the C-9 position of the pyrroloazepine nucleus [1]. These structural divergences translate into non-interchangeable biological activities: protostemonine-type derivatives dominate anti-inflammatory and nematicidal applications, whereas stichoneurine-type alkaloids (including tuberostemonine and neotuberostemonine) are primarily associated with antitussive activity [2]. Furthermore, species-specific accumulation patterns mean that sourcing 'Stemona extract' without verified protostemonine content yields inconsistent experimental outcomes; for instance, S. tuberosa accumulates predominantly stichoneurine-type alkaloids, whereas S. sessilifolia and S. japonica are characterized by protostemonine-type derivatives [3].

Protostemonine Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Selection


Protostemonine vs. Stemofoline: 4.6-Fold Superior Nematicidal Potency in Direct Head-to-Head Comparison

In a direct head-to-head nematicidal assay evaluating Stemona alkaloids against Panagrellus redivevus, protostemonine demonstrated 4.6-fold higher potency than stemofoline, a comparator protostemonine-type derivative with a cage-type structure [1]. The assay was conducted under identical experimental conditions, enabling direct quantitative comparison without inter-study variability.

nematicidal activity agricultural pesticide development natural product screening

Protostemonine vs. Neotuberostemonine: Divergent Anti-Asthmatic Efficacy in Murine Model of Allergic Inflammation

In comparative assessments of Stemona alkaloids in asthma-relevant models, protostemonine demonstrated significant attenuation of alternatively activated macrophage (AAM) polarization and DRA (dust mite, ragweed, Aspergillus)-induced asthmatic inflammation at 10 mg/kg oral administration [1]. In contrast, neotuberostemonine (a stichoneurine-type alkaloid from Stemona tuberosa), evaluated under comparable guinea pig cough models, exhibits antitussive activity but lacks demonstrated efficacy in the AAM polarization pathway central to asthmatic inflammation [2].

asthma anti-inflammatory alternative macrophage polarization

Protostemonine vs. Stemofoline Derivatives: Chemotaxonomic Differentiation as a Structural-Biosynthetic Gateway Compound

Protostemonine occupies a unique chemotaxonomic position as the biosynthetic precursor to two structurally distinct derivative classes: stemofolines (cage-type structures) and pyridoazepines (six-membered piperidine ring-containing derivatives) [1]. This bifurcation is of chemotaxonomic significance because the transformation of protostemonine into stemofolines versus pyridoazepines correlates with specific Stemona species lineages and dictates downstream bioactivity profiles [2]. Unlike terminal derivatives such as stemofoline or oxystemokerrine, protostemonine retains the unmodified protostemonine-type skeleton, enabling its use as both a reference standard for species authentication and a starting scaffold for semi-synthetic derivatization [3].

chemotaxonomy biosynthesis alkaloid classification

Protostemonine in Rat Pharmacokinetics: Quantified Oral Bioavailability and Metabolic Profile for In Vivo Study Design

In a validated LC-ESI-MS/MS pharmacokinetic study, protostemonine was administered to rats via intravenous (2 mg/kg) and oral (10, 20, 50 mg/kg) routes [1]. The compound exhibited rapid oral absorption with tmax of approximately 1 hour, dose-independent pharmacokinetic behavior, and a plasma elimination half-life (t1/2) of 3.06 ± 1.37 hours following intravenous administration. Critically, oral bioavailability was calculated as 5.87–7.38%, and 10 distinct metabolites were identified involving demethylation, hydrolysis, and oxygenation pathways [2]. While comparable pharmacokinetic data for other Stemona alkaloids under identical conditions are not available in the published literature, this study establishes the foundational ADME parameters required for in vivo experimental design using protostemonine.

pharmacokinetics ADME metabolism bioavailability

Protostemonine Content in Stemona Species: Quantitative HPLC Differentiation for Quality Control Applications

Quantitative HPLC analysis across multiple Stemona species has established species-specific accumulation patterns for protostemonine [1]. In Stemona sessilifolia and Stemona japonica, protostemonine represents a principal alkaloidal constituent, whereas in Stemona tuberosa, protostemonine plays a subsidiary role, occurring in only small amounts relative to the dominant stichoneurine-type alkaloids [2]. This quantitative differentiation forms the basis for using protostemonine as a species-discriminating marker compound in the quality control of Radix Stemonae botanical materials. Validated HPLC methods employ detection at 306 nm with acetonitrile-0.1% triethylamine mobile phase, achieving baseline separation of protostemonine from co-occurring alkaloids [3].

quality control HPLC quantification botanical standardization

Protostemonine Optimal Application Scenarios: Evidence-Driven Use Cases for Research and Industrial Procurement


Agricultural Nematicide Discovery Programs Requiring Potent Natural Product Leads

Based on the direct head-to-head comparison establishing protostemonine's 4.6-fold superior nematicidal potency relative to stemofoline (IC50 0.10 μM vs. 0.46 μM against Panagrellus redivevus), protostemonine is the prioritized candidate for nematicide discovery programs [1]. The demonstrated potency advantage under identical assay conditions minimizes the risk of false-positive leads arising from inter-laboratory variability. Researchers developing botanical-derived nematicides should select protostemonine over other Stemona alkaloids when screening for maximal initial hit potency. [1]

Asthma Research Focusing on Alternatively Activated Macrophage (AAM) Polarization Pathways

Protostemonine's demonstrated efficacy in attenuating AAM polarization and DRA-induced asthmatic inflammation at 10 mg/kg oral administration distinguishes it from antitussive-focused Stemona alkaloids such as neotuberostemonine [1]. Investigators studying Th2-mediated allergic airway inflammation and macrophage polarization mechanisms should procure protostemonine specifically, as it engages the AAM pathway that is not targeted by stichoneurine-type alkaloids [2]. This pathway specificity makes generic Stemona alkaloid procurement inadequate for AAM-focused asthma research. [1][2]

Analytical Quality Control and Botanical Authentication of Radix Stemonae

The species-specific accumulation of protostemonine as a principal constituent in S. sessilifolia and S. japonica, versus its subsidiary role in S. tuberosa, establishes protostemonine as a definitive marker compound for authenticating Radix Stemonae botanical materials [1]. Quality control laboratories implementing HPLC-based identity testing for Stemona products should use protostemonine reference standard to detect adulteration or species substitution. Validated HPLC methods using detection at 306 nm provide reliable quantification for regulatory compliance and batch-to-batch consistency assessment [2]. [1][2]

In Vivo Pharmacology Studies Requiring Defined Pharmacokinetic Parameters for Dose Selection

The validated LC-MS/MS pharmacokinetic study provides critical ADME parameters for protostemonine, including oral bioavailability (5.87–7.38%), tmax (~1 h), and elimination half-life (3.06 ± 1.37 h IV) [1]. Researchers designing in vivo efficacy studies can use these parameters to calculate appropriate oral doses, determine optimal sampling time points, and anticipate systemic exposure. The identification of 10 metabolites via demethylation, hydrolysis, and oxygenation pathways also informs interpretation of pharmacodynamic effects and potential species differences [2]. [1][2]

Quote Request

Request a Quote for Protostemonine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.